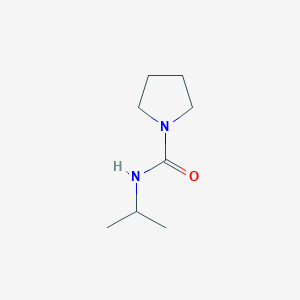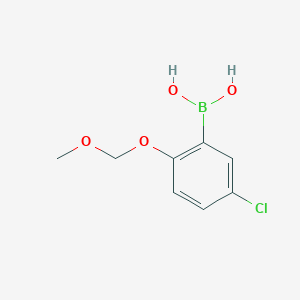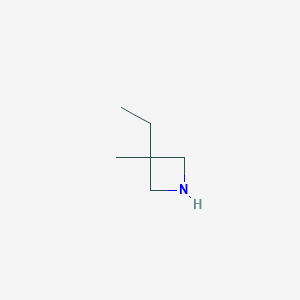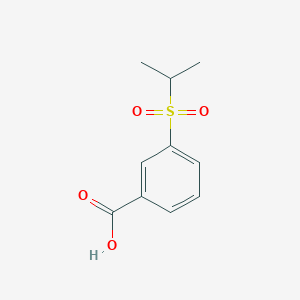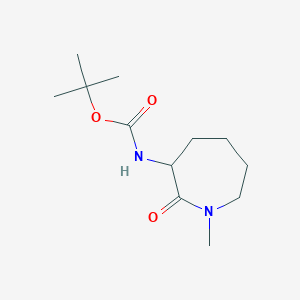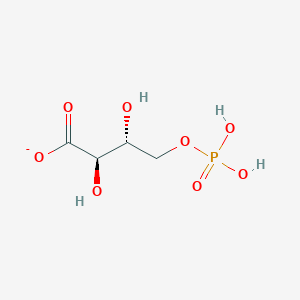
2-(2-Propoxyphenyl)ethanamine
Übersicht
Beschreibung
“2-(2-Propoxyphenyl)ethanamine” is a chemical compound with the molecular formula C11H17NO. It is also known as 1-(2-Propoxyphenyl)ethanamine hydrochloride . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H17NO.ClH/c1-2-9-13-11-6-4-3-5-10(11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H . This indicates the presence of a chlorine atom, which suggests that the compound is a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1. Pharmacology and Toxicology
- Metabolism and Cytochrome P450 Enzymes : The metabolism of similar compounds such as 25I-NBOMe and 25I-NBOH involves cytochrome P450 enzymes. This study highlighted the enzymatic pathways and metabolites formed, which is crucial for understanding the drug's metabolism and potential toxicological profiles (Nielsen et al., 2017).
- Neuropharmacology : Research comparing the neuropharmacological effects of NBOMe hallucinogens to their 2C counterparts in rats has been conducted. This work is significant for understanding the neurological impacts and potential therapeutic applications of these compounds (Elmore et al., 2018).
2. Biochemical Pharmacology
- Action at Serotonin Receptors : Studies have shown that NBOMe and NBOH substituted phenethylamines, which are structurally related to 2-(2-Propoxyphenyl)ethanamine, are potent agonists at serotonin receptors. This research is critical for understanding the biochemical pharmacology and hallucinogenic activity of these compounds (Eshleman et al., 2018).
3. Analytical Chemistry
- Characterization and Detection : Analytical characterization of N-(2-methoxy)benzyl derivatives of phenethylamine drugs, closely related to this compound, has been performed. This information is essential for the detection and identification of these compounds in various matrices (Zuba & Sekuła, 2013).
4. Clinical Toxicology
- Detection in Human Serum : The development of a high-performance liquid chromatography tandem mass spectrometry method for determining related NBOMe compounds in human serum is significant for clinical toxicology, particularly in cases of intoxication (Poklis et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-propoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOAQSIIMGNKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



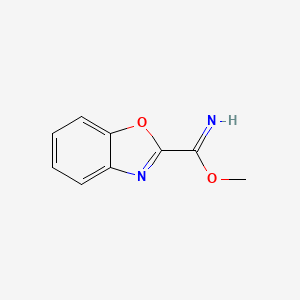
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
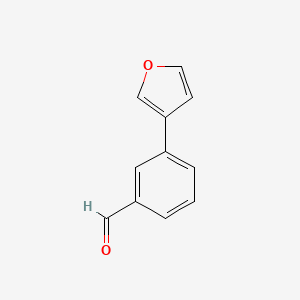
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)
